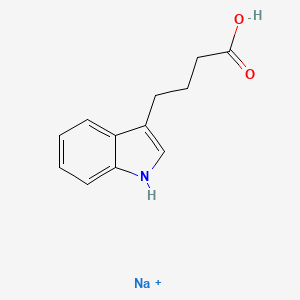

sodium 4-(1H-indol-3-yl)butanoic acid

Description

Historical Context of Indole (B1671886) Derivatives in Chemical and Biological Sciences

The study of indole and its derivatives has a rich history deeply rooted in the investigation of natural products. The journey into indole chemistry began with the study of the dye indigo. In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole using zinc dust, and by 1869, he had proposed a formula for the indole structure. wikipedia.org The significance of indole derivatives expanded dramatically in the 1930s with the discovery that the indole moiety is a core component of many vital alkaloids, including the amino acid tryptophan and plant hormones known as auxins. wikipedia.org This realization sparked intensified and ongoing research into this class of compounds. wikipedia.org

Historically, indole derivatives have been central to the development of important therapeutic agents. nih.gov For instance, the indole alkaloid reserpine, derived from the Rauwolfia plant, has been used as both an antihypertensive and an antipsychotic agent. nih.gov The structural importance of the indole ring is further highlighted by its presence in essential biomolecules like the neurotransmitter serotonin, which plays a critical role in regulating mood, appetite, and sleep. nih.gov The diverse biological activities and therapeutic potential of indole derivatives have established them as a pivotal scaffold in modern drug discovery and medicinal chemistry. nih.govbenthamdirect.com

Overview of the Multifaceted Biological Relevance of 4-(1H-Indol-3-yl)butanoic Acid

The primary application of IBA in horticulture and agriculture is to stimulate root formation in plant cuttings. wikipedia.orgnih.gov It is a key ingredient in many commercial plant rooting products. wikipedia.org In plant tissue culture, IBA is used to initiate root formation in vitro, a process known as micropropagation. wikipedia.org Studies have shown that for certain plant species, IBA is more effective at promoting root yield compared to other auxins. wikipedia.org

Beyond its role in plant biology, recent research has begun to explore the effects of indole derivatives in other biological systems. For example, a study investigating the effects of bacterial metabolites on human primary astrocytes found that indole-3-propionic acid (a structurally similar compound to IBA) and sodium butyrate (B1204436) have potential anti-inflammatory effects, suggesting a therapeutic benefit in neurodegenerative diseases characterized by chronic low-grade inflammation. nih.gov

Significance of the Sodium Salt Form in Academic Research and Applications

In chemical and pharmaceutical sciences, converting an acidic or basic compound into a salt form is a common strategy to modify its physicochemical properties. numberanalytics.com A salt is a crystalline or amorphous solid that results from the reaction of an acid and a base. numberanalytics.com The primary motivations for creating salt forms include improving a compound's solubility, stability, and bioavailability. numberanalytics.com

For 4-(1H-indol-3-yl)butanoic acid, which is not completely soluble in water, the sodium salt form offers a significant advantage. wikipedia.orgacs.org The alkali metal salt of IBA is soluble in water, which facilitates its preparation and application in various contexts, particularly in horticultural solutions for plant rooting. wikipedia.org This enhanced solubility is crucial for ensuring a uniform concentration and effective delivery of the active compound. The use of salt forms is a well-established practice in multiple industries, including pharmaceuticals, to enhance the efficacy of active ingredients. numberanalytics.com

Table 1: Comparison of IBA and its Sodium Salt

| Property | 4-(1H-Indol-3-yl)butanoic Acid (IBA) | Sodium 4-(1H-Indol-3-yl)butanoic Acid |

|---|---|---|

| Water Solubility | Poor | Soluble |

| Typical Form | Crystalline Solid | Powder/Solid |

| Primary Advantage of Salt Form | N/A | Enhanced water solubility for easier application |

Scope and Objectives of Current Research on this compound

Current research continues to explore the applications and properties of 4-(1H-indol-3-yl)butanoic acid and its salt forms, primarily focusing on agricultural and environmental science. A key objective is to enhance the efficacy and sustainability of its use as a plant growth regulator.

Recent studies have investigated the transformation of IBA into ionic liquids to improve its physicochemical properties and biological activity. acs.org This research aims to develop more efficient plant growth stimulators with better solubility and stability. acs.org Another area of active investigation involves the use of IBA's salt forms to mitigate the effects of environmental stressors on crops. For instance, research on the potassium salt of IBA (IBAK) has explored its role in regulating carbon metabolism and gene expression in rice under salt stress, aiming to provide new sustainable solutions for agricultural production in saline soils. frontiersin.org

Furthermore, developing novel formulations to improve the stability and utilization of IBA is a significant research goal. nih.gov This includes creating nano-sized controlled-release formulations that can protect the compound from degradation and deliver it more efficiently to target plant tissues. nih.gov These research directions highlight a focus on optimizing the application of IBA and its salts for improved agricultural productivity and sustainability.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H13NNaO2+ |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

sodium;4-(1H-indol-3-yl)butanoic acid |

InChI |

InChI=1S/C12H13NO2.Na/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11;/h1-2,5-6,8,13H,3-4,7H2,(H,14,15);/q;+1 |

InChI Key |

VBDSTGDTZFQGNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 1h Indol 3 Yl Butanoic Acid Analogues

Established Synthetic Routes to 4-(1H-Indol-3-yl)butanoic Acid

The synthesis of 4-(1H-indol-3-yl)butanoic acid, also known as Indole-3-butyric acid (IBA), has been accomplished through various established chemical routes. These methods often utilize indole (B1671886) as a starting material and employ different strategies to introduce the butanoic acid side chain at the C3 position of the indole ring.

One common approach involves the alkylation of indole with γ-butyrolactone . In this method, indole is reacted with γ-butyrolactone in the presence of a basic catalyst, such as a sodium-sodium hydroxide (B78521) mixture supported on γ-Al2O3, at elevated temperatures. This reaction directly forms the desired product after acidification.

Another widely used method is the Fischer indole synthesis . This route begins with the reaction of a substituted phenylhydrazine (B124118) with a keto-acid, such as γ-ketopimelic acid or its ester derivative like methyl or ethyl 5-formylvalerate. The intermediate phenylhydrazone is formed and then cyclized under acidic conditions to yield the indole ring with the butanoic acid side chain already in place. acs.org This method is particularly useful for preparing IBA derivatives with substituents on the benzene (B151609) ring of the indole nucleus. acs.org

The Friedel-Crafts acylation of indole offers another synthetic pathway. Indole can be reacted with succinyl dichloride or succinic anhydride (B1165640) in the presence of a Lewis acid catalyst. This introduces a 4-keto-4-(1H-indol-3-yl)butanoic acid intermediate. The ketone group is then reduced to a methylene (B1212753) group to yield IBA. A common reduction method for this step is the Clemmensen reduction, which uses zinc amalgam and hydrochloric acid. quora.com

Other reported syntheses include the reaction of indole with 4-chlorobutyronitrile, often involving a Grignard reagent, although this method can be complicated by harsh reaction conditions and the cost of reagents. google.com

Table 1: Comparison of Synthetic Routes to 4-(1H-Indol-3-yl)butanoic Acid

| Synthetic Route | Key Reagents | General Approach | Advantages/Disadvantages |

|---|---|---|---|

| Alkylation with Lactone | Indole, γ-butyrolactone, Basic catalyst | Direct alkylation of the indole ring. | Direct, but may require high temperatures. |

| Fischer Indole Synthesis | Substituted phenylhydrazine, γ-keto-acid or ester | Construction of the indole ring with the side chain precursor. | Versatile for substituted derivatives. acs.org |

| Friedel-Crafts Acylation/Reduction | Indole, Succinyl dichloride/anhydride, Lewis acid, Reducing agent (e.g., Zn(Hg)/HCl) | Two-step process of acylation followed by reduction. quora.com | Classic and well-established method. |

| From Salicylic Acid | Salicylic acid, Polymer hydrogenation catalyst, Organic superacid | Multi-step process involving hydrogenation, esterification, and rearrangement. google.com | Uses inexpensive starting materials. google.com |

Strategies for the Preparation and Formulation of Sodium 4-(1H-Indol-3-yl)butanoic Acid

The conversion of 4-(1H-indol-3-yl)butanoic acid into its sodium salt, sodium 4-(1H-indol-3-yl)butanoate, is a straightforward acid-base neutralization reaction. This process is primarily undertaken to increase the compound's solubility in water, as the free acid form has limited water solubility. wikipedia.org

The most common method for preparing the sodium salt is by reacting 4-(1H-indol-3-yl)butanoic acid with a sodium-containing base. Typically, an aqueous solution of sodium hydroxide (NaOH) is used. The carboxylic acid proton is transferred to the hydroxide ion, forming water and the sodium salt of the carboxylic acid (sodium 4-(1H-indol-3-yl)butanoate). The resulting salt is highly soluble in water. wikipedia.org

Alternatively, weaker bases such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be used. The reaction between the carboxylic acid and sodium bicarbonate yields the sodium salt, water, and carbon dioxide gas. This method is often preferred when a milder base is required.

The general reaction is as follows:

C₁₂H₁₃NO₂ (IBA) + NaOH → C₁₂H₁₂NNaO₂ (Sodium IBA) + H₂O

The formulation of the sodium salt is advantageous for various applications where an aqueous solution is needed. For instance, in horticulture, water-soluble forms of plant growth regulators are often preferred for ease of application. wikipedia.org The preparation simply involves dissolving the IBA in an aqueous solution of the chosen sodium base, followed by potential isolation of the solid salt by evaporation of the water, or it can be used directly as an aqueous solution.

Rational Design and Synthesis of Novel Indole-3-Butyric Acid Derivatives

The structural scaffold of 4-(1H-indol-3-yl)butanoic acid has served as a template for the rational design and synthesis of novel derivatives with diverse biological activities. These modifications often target different parts of the molecule, including the indole ring, the carboxylic acid group, and the butyric acid side chain, to modulate its physicochemical properties and biological interactions.

One area of investigation involves the synthesis of IBA derivatives with substituents on the benzene ring . A series of indole-3-butyric acids and their corresponding esters with various substituents on the indole ring have been prepared using the Fischer indole synthesis. This approach allows for the systematic modification of the electronic and steric properties of the indole nucleus to explore structure-activity relationships. acs.org

Another innovative strategy is the transformation of IBA into ionic liquids (ILs) . Researchers have synthesized a series of biobased ionic liquids by pairing the indole-3-butyrate anion with alkylated choline (B1196258) cations. researchgate.net This modification aims to enhance the biological activity and improve the physicochemical properties of the parent compound, such as solubility and thermal stability. researchgate.net

Furthermore, the IBA structure has been utilized as a lead for developing potent therapeutic agents. For example, structural modifications of an indole-3-butyric acid derivative led to the discovery of potent histone deacetylase (HDAC) inhibitors . nih.gov In this design, the core IBA structure is functionalized to interact with the active site of HDAC enzymes. One such derivative, molecule I13, demonstrated high inhibitory potency against HDAC1, HDAC3, and HDAC6, and exhibited significant antiproliferative activity against various cancer cell lines. nih.gov This highlights the potential of the IBA scaffold in the design of anticancer agents. nih.gov

Chemical Modifications for Targeted Biological Activity Enhancement and Selectivity

Chemical modifications of the 4-(1H-indol-3-yl)butanoic acid structure are strategically employed to enhance biological activity and achieve target selectivity. These modifications are based on understanding the structure-activity relationships (SAR) for a particular biological target.

In the development of anticancer agents , the IBA scaffold has been adapted to target specific cellular machinery. The synthesis of IBA derivatives as HDAC inhibitors is a prime example. By modifying the structure to include a zinc-binding group, a linker, and a cap group that interacts with the enzyme surface, researchers have created compounds with high potency and selectivity for specific HDAC isoforms. nih.gov The derivative I13, for instance, not only showed potent enzymatic inhibition but also induced apoptosis in cancer cells and inhibited tumor growth in a xenograft model, demonstrating a clear enhancement of targeted biological activity. nih.gov

The conversion of IBA into ionic liquids with alkylated choline cations represents a modification aimed at enhancing its efficacy as a plant growth stimulator. The resulting ILs showed improved performance compared to the parent acid. researchgate.net One derivative, containing a cation with octyl groups, was found to enhance the biomass production of lettuce by approximately 21% at a concentration of just 0.5 ppm. researchgate.net This modification also led to an enrichment of micro- and macroelements in the treated plants, indicating a significant enhancement of its agricultural bioactivity. researchgate.net

Structure-activity relationship studies have also guided the design of indole-based compounds as HIV-1 fusion inhibitors . While not directly starting from IBA, these studies on related indole structures provide insights into how modifications affect biological function. For example, altering the linkage points between indole rings and substituting various parts of the scaffold significantly impacted binding affinity to the gp41 hydrophobic pocket and antiviral activity. nih.gov This research underscores the importance of molecular shape, surface area, and amphipathic properties for achieving potent and selective biological activity.

Similarly, SAR studies on butyric acid analogues have been conducted to understand their effect on the expression of the c-myc proto-oncogene. These studies revealed that an unbranched four-carbon chain was optimal for activity, providing a rationale for the efficacy of the butyric acid moiety in IBA for certain biological effects. nih.gov

Table 2: Examples of IBA Derivatives and Their Enhanced Biological Activities

| Derivative Class | Chemical Modification | Targeted Biological Activity | Observed Enhancement/Selectivity |

|---|---|---|---|

| HDAC Inhibitors | Modification of the carboxylic acid and indole ring to fit the HDAC active site. nih.gov | Anticancer (HDAC inhibition). nih.gov | Potent inhibition of HDAC1, 3, and 6; increased antiproliferative activity in cancer cells. nih.gov |

| Ionic Liquids | Formation of an ionic pair with alkylated choline cations. researchgate.net | Plant growth stimulation. researchgate.net | ~21% enhancement in lettuce biomass production compared to control. researchgate.net |

| Ring-Substituted Analogs | Addition of substituents to the benzene portion of the indole ring. acs.org | Phytological applications. acs.org | Biological activity can be increased by specific substitutions. acs.org |

Elucidation of Biological Mechanisms of Action of 4 1h Indol 3 Yl Butanoic Acid in Model Systems

Auxin-Like Activities and Plant Physiological Regulation

4-(1H-Indol-3-yl)butanoic acid, commonly known as Indole-3-butyric acid (IBA), is a pivotal plant hormone belonging to the auxin family. wikipedia.org While initially considered a synthetic compound, it has since been identified as a naturally occurring substance in various plant species, including maize and Arabidopsis. wikipedia.orgfrontiersin.org It functions primarily as a precursor to the principal endogenous auxin, Indole-3-acetic acid (IAA), contributing to auxin homeostasis and regulating numerous developmental processes. frontiersin.orgnih.gov

Interaction with Plant Hormone Receptors and Signal Transduction Pathways

The primary mechanism of auxin action involves its perception by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors. nih.gov The binding of auxin, specifically IAA, to this receptor complex facilitates the degradation of Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, thereby activating auxin-responsive genes. nih.govwashington.edu

However, 4-(1H-indol-3-yl)butanoic acid's chemical structure, which features a longer four-carbon side chain compared to IAA's two-carbon chain, prevents it from effectively binding to and stimulating the TIR1/AFB co-receptor complex. frontiersin.orgnih.gov Consequently, the direct physiological effects of IBA are limited. The majority of its auxin-like activities are exerted indirectly following its conversion into IAA. frontiersin.orgnih.govmdpi.com This conversion process, a form of β-oxidation similar to that of fatty acids, occurs within specialized organelles called peroxisomes. wikipedia.orgoup.com Therefore, the signal transduction pathways activated by IBA are largely those initiated by its metabolic product, IAA. nih.gov

Regulation of Root Development and Organogenesis in Plants

A primary and commercially significant role of 4-(1H-indol-3-yl)butanoic acid is the promotion of root development, particularly adventitious and lateral roots. oup.comresearchgate.netpowergrown.com It is widely used in horticulture and micropropagation to stimulate root formation in cuttings. wikipedia.orgoup.com In studies on various species like Camellia sinensis and Vigna radiata, IBA has been shown to be more effective at inducing roots than IAA. wikipedia.orgresearchgate.net

This enhanced rooting efficacy is largely attributed to its role as a stable precursor to IAA. oup.comoup.com The conversion of IBA to IAA within plant tissues provides a slow, steady supply of active auxin at the site of root initiation. mdpi.comoup.com This process is critical; in Arabidopsis mutants with defective IBA-to-IAA conversion enzymes, the ability of IBA to stimulate lateral root formation is significantly impaired. frontiersin.orgnih.gov This demonstrates that IBA primarily acts through its conversion to IAA to regulate root organogenesis. frontiersin.orgnih.gov The process involves the coordinated release of both IAA and nitric oxide (NO) from peroxisomes, which together strongly promote the formation of lateral roots. nih.gov In plant tissue culture, IBA, often in conjunction with cytokinins, can also be used to induce the formation of callus, an undifferentiated cell mass that can then be stimulated to form roots and other organs. wikipedia.org

Influence on Plant Immunity and Stress Responses

Beyond its role in development, 4-(1H-indol-3-yl)butanoic acid is involved in modulating plant responses to both biotic and abiotic stresses. While not a fungicide, indole (B1671886) derivatives like IBA can help activate a plant's innate immune responses. youtube.com This can help plants prepare their defenses against various pathogens, potentially by triggering signaling pathways that lead to the expression of defense-related genes and the production of protective secondary metabolites. youtube.com

IBA has also demonstrated a role in enhancing tolerance to abiotic stresses. Studies have shown that its application can help alleviate the negative effects of drought, salinity, and heavy metal toxicity. cabidigitallibrary.orgresearchgate.netpeerj.comnih.gov In maize plants exposed to cadmium, an appropriate concentration of IBA was found to decrease hydrogen peroxide levels and the activity of antioxidant enzymes, suggesting a reduction in oxidative stress. mdpi.com Similarly, in garlic, IBA application under non-drought conditions improved various growth parameters. cabidigitallibrary.org The mechanism appears to involve the modulation of antioxidative defense systems, which helps protect the plant from stress-induced damage. nih.gov

Enzymatic Inhibition and Anticancer Research in Preclinical Models

In addition to its role as a phytohormone, the sodium salt of 4-(1H-indol-3-yl)butanoic acid and its derivatives have been investigated in preclinical models for their potential as anticancer agents. This research focuses on their ability to inhibit specific enzymes involved in cancer progression, such as Histone Deacetylases (HDACs).

Investigation of Histone Deacetylase (HDAC) Inhibitory Potencies

Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov By removing acetyl groups from histone proteins, HDACs cause chromatin to become more compact, leading to transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. Therefore, HDAC inhibitors are a promising class of anticancer drugs. nih.gov

Derivatives of indole-3-butyric acid have been synthesized and evaluated as potential HDAC inhibitors. nih.gov In one study, a series of derivatives were created, with one compound, designated I13 , demonstrating particularly high potency against several HDAC isoforms. nih.gov The inhibitory activity of a compound is often measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency. Compound I13 exhibited nanomolar IC50 values against HDAC1, HDAC3, and HDAC6, indicating potent inhibition. nih.gov

For comparison, the related short-chain fatty acid sodium butyrate (B1204436) is a known HDAC inhibitor, though it generally shows potency in the millimolar or high micromolar range. abcam.comwaocp.orggsartor.org The development of indole-3-butyric acid derivatives like I13 represents a significant increase in potency, highlighting the potential of this chemical scaffold in designing novel anticancer agents. nih.gov

Table 1: In Vitro HDAC Inhibitory Potencies of Indole-3-Butyric Acid Derivative I13 This interactive table summarizes the reported IC50 values for compound I13 against specific HDAC isoforms.

| Compound | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |

|---|---|---|---|

| I13 | 13.9 | 12.1 | 7.71 |

Data sourced from a study on the discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors. nih.gov

Mechanisms of Antiproliferative Effects in Cell Culture Models

Research into the biological activities of 4-(1H-indol-3-yl)butanoic acid, also known as indole-3-butyric acid (IBA), has revealed significant antiproliferative effects against various human cancer cell lines. The compound demonstrates a capacity to inhibit the growth of cancer cells, an effect that is attributed to its interaction with key cellular signaling pathways that regulate cell proliferation.

Studies have shown that 4-(1H-indol-3-yl)butanoic acid effectively suppresses the proliferation of human prostate, breast, and lung cancer cells in a dose-dependent manner. This inhibitory action is linked to its ability to target and disrupt the constitutively activated Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The hyper-activation of STAT3 is a common feature in many malignancies, contributing to uncontrolled cell growth and survival. By inhibiting the phosphorylation of STAT3, 4-(1H-indol-3-yl)butanoic acid effectively curtails its function as a transcription factor for genes essential for proliferation.

The antiproliferative activity of 4-(1H-indol-3-yl)butanoic acid has been observed across a panel of cancer cell lines, with varying degrees of potency. For instance, its efficacy has been documented in DU145 (prostate cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells. The mechanism of action appears to be independent of the tumor's origin, suggesting a fundamental role of the targeted pathway in these different cancer types. The compound has been identified as a direct inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are upstream kinases responsible for the activation of STAT3.

The table below summarizes the observed antiproliferative effects of 4-(1H-indol-3-yl)butanoic acid on various cancer cell lines as documented in scientific literature.

| Cell Line | Cancer Type | Key Antiproliferative Observations |

| DU145 | Prostate Cancer | Dose-dependent inhibition of cell proliferation. |

| MDA-MB-231 | Breast Cancer | Suppression of cellular growth. |

| A549 | Lung Cancer | Reduction in the rate of cell proliferation. |

Induction of Apoptosis in Cancer Cell Lines

In addition to its antiproliferative effects, 4-(1H-indol-3-yl)butanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a crucial mechanism for an anticancer agent, as it leads to the elimination of malignant cells. The induction of apoptosis by this compound is intrinsically linked to its modulation of the STAT3 signaling pathway.

The inhibition of STAT3 phosphorylation by 4-(1H-indol-3-yl)butanoic acid leads to the downregulation of several anti-apoptotic proteins that are transcriptionally regulated by STAT3. These include Bcl-xL, Bcl-2, and Mcl-1, which are key players in the intrinsic pathway of apoptosis. By reducing the levels of these protective proteins, the balance within the cell is shifted towards a pro-apoptotic state.

Furthermore, the treatment of cancer cells with 4-(1H-indol-3-yl)butanoic acid has been associated with the activation of caspases, which are the executive enzymes of apoptosis. Specifically, the cleavage, and therefore activation, of caspase-3 and caspase-9 has been observed. The compound has also been shown to induce the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. These findings confirm that 4-(1H-indol-3-yl)butanoic acid can trigger the apoptotic cascade in cancer cells, leading to their demise.

The pro-apoptotic effects of 4-(1H-indol-3-yl)butanoic acid have been demonstrated in various cancer cell lines, as detailed in the following table.

| Cell Line | Cancer Type | Key Apoptotic Observations |

| DU145 | Prostate Cancer | Induction of apoptosis. |

| MDA-MB-231 | Breast Cancer | Downregulation of anti-apoptotic proteins (Bcl-xL, Bcl-2, Mcl-1). |

| A549 | Lung Cancer | Activation of caspase-3 and caspase-9; cleavage of PARP. |

Evaluation of Efficacy in In Vivo Animal Models (e.g., Xenograft Studies)

A comprehensive review of the available scientific literature did not yield any studies detailing the evaluation of the efficacy of sodium 4-(1H-indol-3-yl)butanoic acid in in vivo animal models, such as xenograft studies, for the treatment of cancer.

Identification of Specific Molecular Targets Beyond HDACs

While some indole-containing compounds are known to be histone deacetylase (HDAC) inhibitors, research on 4-(1H-indol-3-yl)butanoic acid has identified specific molecular targets that are distinct from the HDAC family of enzymes. The primary targets that have been elucidated are key components of the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.

Through a combination of computational modeling and experimental validation, it has been demonstrated that 4-(1H-indol-3-yl)butanoic acid directly interacts with the kinase domains of JAK1 and JAK2. This binding inhibits the catalytic activity of these enzymes, thereby preventing the phosphorylation and subsequent activation of their downstream target, STAT3. This inhibitory action is specific, as the compound has been shown to be a potent inhibitor of STAT3 phosphorylation at tyrosine 705.

The targeting of the JAK/STAT pathway, particularly the inhibition of STAT3, is a significant finding, as this pathway is a critical regulator of cell survival, proliferation, and differentiation. Its constitutive activation is a driver in a multitude of human cancers. Therefore, the identification of 4-(1H-indol-3-yl)butanoic acid as a direct inhibitor of JAK1/2 and an indirect inhibitor of STAT3 activation positions it as a targeted therapeutic agent with a mechanism of action that extends beyond non-specific HDAC inhibition.

The specific molecular targets of 4-(1H-indol-3-yl)butanoic acid that have been identified are summarized in the table below.

| Molecular Target | Pathway | Consequence of Inhibition |

| Janus kinase 1 (JAK1) | JAK/STAT Signaling | Prevention of STAT3 phosphorylation. |

| Janus kinase 2 (JAK2) | JAK/STAT Signaling | Blockade of STAT3 activation. |

| STAT3 (indirectly) | JAK/STAT Signaling | Downregulation of genes involved in proliferation and survival. |

Structure Activity Relationship Sar Studies of 4 1h Indol 3 Yl Butanoic Acid and Its Derivatives

Correlating Structural Features with Auxin-Like Activity in Plants, including spatial configuration and optimal distance between the aromatic ring and the carboxyl-terminal.

4-(1H-Indol-3-yl)butanoic acid, commonly known as Indole-3-butyric acid (IBA), is a well-known plant hormone belonging to the auxin family. Its structure, featuring an indole (B1671886) ring linked to a four-carbon carboxylic acid side chain, is crucial for its biological function. The auxin activity of IBA is intrinsically linked to its structural similarity to the principal native auxin, Indole-3-acetic acid (IAA). frontiersin.org

The key structural requirements for auxin-like activity are an aromatic ring system and a carboxylic acid side chain. The spatial relationship and distance between these two moieties are critical determinants of activity. IBA's four-carbon side chain provides a specific spatial separation between the indole nucleus and the carboxyl group. frontiersin.org While IAA, with its two-carbon side chain, can directly engage with the TIR1/AFB-Aux/IAA co-receptor complex to trigger downstream gene expression, IBA is generally considered a precursor to IAA. frontiersin.org Its longer side chain prevents it from effectively stimulating the formation of this co-receptor complex directly. frontiersin.org

Instead, the auxin activity of IBA is primarily attributed to its in-vivo conversion to IAA through a peroxisomal β-oxidation process, which shortens the butyric acid side chain by two carbons. frontiersin.org Therefore, the optimal distance provided by the four-carbon chain is one that allows for this metabolic conversion to the highly active IAA. Studies on other synthetic auxins, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have also shown that extending the carboxylate chain with an even number of carbons is tolerated, which aligns with the effectiveness of the four-carbon chain of IBA. nih.gov The indole ring itself also plays a role; substitutions on the ring can modulate activity, as seen in related compounds like 4-chloroindole-3-acetic acid (4-Cl-IAA). nih.gov The essential structural features for the auxin-like activity of IBA and its analogs are summarized below.

| Feature | Requirement for Auxin-Like Activity |

| Aromatic System | An indole ring is required for recognition and binding. |

| Carboxylic Acid Side Chain | Essential for hormonal activity. |

| Side Chain Length | A four-carbon chain is effective, primarily as it allows for metabolic conversion to the two-carbon chain of IAA. frontiersin.org |

| Spatial Configuration | The distance maintained by the butyric acid chain is optimal for its role as an auxin precursor. frontiersin.org |

Defining Key Pharmacophoric Elements for Histone Deacetylase Inhibition.

While 4-(1H-indol-3-yl)butanoic acid itself is not a potent histone deacetylase (HDAC) inhibitor, its chemical scaffold serves as an excellent starting point for the design of highly potent derivatives. The development of these derivatives is guided by the well-established pharmacophore model for zinc-dependent HDAC inhibitors. nih.govmdpi.com This model consists of three critical components:

Zinc-Binding Group (ZBG): This functional group is essential for chelating the catalytic zinc ion (Zn²⁺) in the active site of the HDAC enzyme. For derivatives of 4-(1H-indol-3-yl)butanoic acid, the terminal carboxyl group is chemically modified into a more effective ZBG. Hydroxamic acid is a commonly used and highly effective ZBG in this context. nih.govtandfonline.com Other groups, such as hydrazides, have also been explored. nih.gov

Linker Region: This component connects the ZBG to the "cap" group and occupies the hydrophobic tunnel of the HDAC active site. In this case, the butyrate (B1204436) side chain of the parent molecule serves as the linker, providing an appropriate length and degree of flexibility to position the other two components correctly. nih.gov

Cap Group (or Surface Recognition Moiety): This larger, often aromatic group interacts with the protein surface at the rim of the active site tunnel. The indole ring of 4-(1H-indol-3-yl)butanoic acid functions as the cap group, forming interactions that contribute to binding affinity and isoform selectivity. nih.govtandfonline.com

Inspired by potent HDAC inhibitors like Panobinostat and Dacinostat, which feature 3-alkyl indole pharmacophores as cap groups, researchers have successfully modified the parent compound to create potent inhibitors. nih.govtandfonline.com By replacing the carboxyl group of IBA with a hydroxamic acid, the derivative Indole-3-butyric hydroxamic acid (IBHA) was created, demonstrating the validity of this pharmacophoric model. nih.govtandfonline.com

Impact of Side Chain Modifications on Biological Potency and Selectivity.

Modifications to the core structure of 4-(1H-indol-3-yl)butanoic acid have a profound impact on the biological potency and selectivity of its derivatives as HDAC inhibitors. Research has focused on altering the cap group and the linker to enhance binding affinity and improve the anticancer profile. nih.gov

Systematic modifications, particularly substitutions on the nitrogen of the indole ring (the cap group), have been shown to significantly modulate inhibitory activity against various HDAC isoforms, such as HDAC1, HDAC3, and HDAC6. nih.gov For instance, introducing different substituents at the N-1 position of the indole ring leads to a range of potencies. Adding small alkyl groups or larger, substituted aromatic rings can fine-tune the interactions with the surface of the enzyme's active site.

One study synthesized a series of derivatives and tested their inhibitory concentrations (IC₅₀). The results demonstrated that these side chain modifications directly influence potency and selectivity. For example, molecule I13 , which has a 4-(trifluoromethyl)benzyl group on the indole nitrogen, showed high potency against HDAC1, HDAC3, and especially HDAC6, with IC₅₀ values in the low nanomolar range. nih.govnih.govresearchgate.net This was a significant improvement compared to the lead compound and the widely used inhibitor SAHA (Vorinostat). nih.gov

The table below summarizes the research findings on how specific modifications to the indole cap group affect HDAC inhibitory activity. nih.gov

| Compound | N-1 Indole Substitution (R) | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |

|---|---|---|---|---|

| I2 | Benzyl (B1604629) | 158 | 125 | 101 |

| I3 | Ethyl | 326 | 255 | 196 |

| I4 | 4-(Trifluoromethyl)benzyl | 28.5 | 21.7 | 13.7 |

| I5 | 2-(Trifluoromethyl)benzyl | 63.6 | 49.2 | 31.4 |

| I8 | 3-Bromobenzyl | 31.5 | 25.1 | 15.8 |

| I12 | Butyl | 289 | 213 | 157 |

| I13 | 4-(N-hydroxyaminocarbonyl)benzyl | 13.9 | 12.1 | 7.71 |

| SAHA (control) | N/A | 21.3 | 19.8 | 11.2 |

These data clearly illustrate that bulky, electron-withdrawing substituents on the benzyl ring attached to the indole nitrogen generally enhance potency. The exceptional activity of I13 suggests that additional interactions provided by the N-hydroxyaminocarbonyl group contribute significantly to binding and inhibition. nih.gov

Computational Chemistry Approaches in SAR Elucidation.

Computational chemistry plays a vital role in understanding and predicting the structure-activity relationships of 4-(1H-indol-3-yl)butanoic acid derivatives. Various computational techniques are employed to rationalize experimental findings and guide the design of new, more potent, and selective inhibitors.

Molecular Docking is a frequently used method to predict the binding mode and affinity of these derivatives within the active sites of different HDAC isoforms. nih.govresearchgate.net Docking studies can reveal key interactions, such as how the hydroxamic acid group coordinates with the zinc ion, how the butyrate linker fits into the hydrophobic tunnel, and how modifications to the indole cap group alter surface interactions. This information helps explain why certain derivatives are more potent or selective than others. nih.gov

Density Functional Theory (DFT) calculations are used to evaluate the electronic and geometric properties of the molecules. biointerfaceresearch.com These quantum chemistry methods can predict molecular structures, vibrational spectra, and electronic characteristics like HOMO-LUMO energy gaps, which relate to the molecule's reactivity and stability. By comparing theoretical data with experimental results, researchers can gain a deeper understanding of the intrinsic properties of the synthesized compounds. biointerfaceresearch.com

Pharmacophore Modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. brieflands.com By analyzing a set of active molecules, a pharmacophore model can be generated that defines the spatial locations of key elements like hydrogen bond donors/acceptors, hydrophobic regions, and the zinc-binding feature. This model then serves as a template for designing new molecules with a higher probability of being active.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-protein complex over time. plos.org While docking provides a static picture, MD simulations can reveal how the inhibitor and the enzyme's active site residues move and adapt to each other, offering a more realistic view of the binding event and the stability of the complex. This can be particularly useful for understanding isoform selectivity, as subtle differences in the flexibility and dynamics of the active site tunnels among HDAC isoforms can be explored. plos.org

Biosynthesis, Biotransformation, and Metabolic Pathways of 4 1h Indol 3 Yl Butanoic Acid

Endogenous Occurrence and Biosynthetic Routes of Indole-3-Butyric Acid in Biological Systems

Indole-3-butyric acid (IBA), a compound once considered to be a synthetic auxin, is now recognized as a naturally occurring phytohormone in numerous plant species. frontiersin.orgwikipedia.org Its endogenous presence was first reported in potato peelings and has since been identified in a variety of plants, including maize (Zea mays), pea (Pisum sativum), Arabidopsis thaliana, and tobacco. frontiersin.orgrooting-hormones.comnih.govnih.gov In many plant tissues, IBA is found at lower concentrations than the primary auxin, indole-3-acetic acid (IAA). frontiersin.orgnih.gov For instance, in Arabidopsis seedlings, IBA constitutes approximately 25% to 30% of the total free auxin pool. nih.gov The concentration of IBA can vary during plant development; in Arabidopsis seeds, for example, the concentration of IBA can be higher than that of IAA. rooting-hormones.com

The biosynthetic pathways of IBA are not as fully elucidated as those for IAA. However, several routes have been proposed. One significant pathway involves the conversion of IAA to IBA. rooting-hormones.comnih.gov This conversion has been demonstrated in seedlings of corn and Arabidopsis. rooting-hormones.comoup.com The process is thought to occur via a mechanism analogous to the initial steps of fatty acid biosynthesis, where acetyl-CoA is added to the carboxyl group of IAA. rooting-hormones.com The enzyme kinetics for this conversion show a high affinity for IAA, suggesting that even small amounts of IAA can be converted to IBA. rooting-hormones.comnih.gov

Other potential biosynthetic pathways include:

A route analogous to the tryptophan-dependent IAA biosynthesis pathway. rooting-hormones.com

A process involving β-oxidation reactions, similar to those in fatty acid synthesis. rooting-hormones.com

A tryptophan-independent pathway. rooting-hormones.com

While IBA is well-established as an endogenous compound in many plants, the specific enzymes responsible for its biosynthesis from precursors other than IAA remain largely unidentified. frontiersin.orgnih.gov

Table 1: Endogenous Occurrence of Indole-3-Butyric Acid in Various Plant Species

| Plant Species | Tissue | Detection Method |

| Potato (Solanum tuberosum) | Peelings | Paper chromatography |

| Tobacco (Nicotiana tabacum) | Leaves | Gas chromatography |

| Mung Bean (Vigna radiata) | Cuttings | Isotopic labeling |

| Pea (Pisum sativum) | Root nodules, roots, epicotyls, cotyledons | Gas chromatography-mass spectrometry (GC/MS) |

| Maize (Zea mays) | Leaves, roots, kernels | Thin layer chromatography, HPLC, GC/MS |

| Arabidopsis thaliana | Seedlings | GC/MS |

Metabolic Fate and Conjugation of 4-(1H-Indol-3-yl)butanoic Acid in Organisms

The metabolic fate of IBA in plants is complex, involving both conversion to the active auxin IAA and conjugation to other molecules. frontiersin.orgnih.gov The conversion of IBA to IAA occurs through a β-oxidation process within the peroxisomes, which is similar to the breakdown of fatty acids. frontiersin.orgnih.govnih.gov This conversion pathway suggests that IBA often functions as a precursor or storage form of IAA, releasing the more active auxin where needed. frontiersin.orgwikipedia.orgnih.govoup.com

In addition to its conversion to IAA, IBA undergoes conjugation, a common metabolic process for plant hormones. frontiersin.org Conjugation involves linking the hormone to other molecules, such as amino acids or sugars. frontiersin.orgnih.gov This process can alter the hormone's activity, transport, and storage. In mung bean cuttings, for example, applied IBA is rapidly metabolized, with less than 20% remaining in its free form after 24 hours. nih.govoup.comnih.gov The primary metabolites are various conjugates. nih.govoup.com

Besides low molecular weight conjugates like IBAsp, IBA can also be metabolized into high molecular weight conjugates. rooting-hormones.comnih.govoup.com Studies on mung bean cuttings identified at least two such high molecular weight metabolites. nih.govoup.comnih.gov In these conjugates, it is believed that the IBA molecule is attached via an amide linkage to a larger molecule, possibly a peptide. rooting-hormones.comoup.comnih.gov Unlike IBAsp, the levels of these high molecular weight conjugates were observed to increase continuously throughout the rooting process in mung bean cuttings, suggesting they may serve as a more stable, long-term storage form. nih.govoup.comnih.gov

IBA conjugates are thought to play a crucial role as either reversible storage forms (auxin reservoirs) or as active metabolites themselves. nih.govoup.com The ability to hydrolyze these conjugates to release free IBA, which can then be converted to IAA, supports their role as a homeostatic mechanism to regulate active auxin levels. frontiersin.orgnih.gov This is particularly important during developmental processes that require a sustained supply of auxin, such as adventitious root formation. nih.govoup.comnih.gov

Interestingly, some studies suggest that the conjugates themselves may possess biological activity. nih.govoup.com In rooting experiments with mung bean cuttings, IBAsp was found to be more effective at inducing roots than free IBA. nih.govoup.comnih.gov This finding has led to the suggestion that IBA conjugates, particularly IBAsp, may serve as a direct source of auxin activity during the later stages of rooting, rather than simply acting as inactive storage molecules. nih.govoup.comnih.gov

Table 2: Major Metabolites of Indole-3-Butyric Acid in Mung Bean Cuttings

| Metabolite | Type | Peak Level After IBA Application | Proposed Role |

| Indole-3-butyrylaspartic acid (IBAsp) | Amide-linked conjugate | 24 hours | Active metabolite, Auxin reservoir |

| High Molecular Weight Conjugate 1 | Amide-linked conjugate | Increases continuously | Long-term auxin storage |

| High Molecular Weight Conjugate 2 | Amide-linked conjugate | Increases continuously | Long-term auxin storage |

Enzymatic Systems Involved in 4-(1H-Indol-3-yl)butanoic Acid Metabolism

The metabolism of IBA is catalyzed by specific enzymatic systems. The conversion of IBA to IAA via β-oxidation in the peroxisome is a multi-step process involving several key enzymes. frontiersin.orgnih.gov Genetic studies in Arabidopsis have identified several enzymes crucial for this pathway:

IBR1 (indole-3-butyric acid response 1): A short-chain dehydrogenase/reductase. frontiersin.orgnih.gov

IBR3: An acyl-coA dehydrogenase/oxidase-like enzyme. frontiersin.orgnih.gov

IBR10: A predicted enoyl-CoA hydratase. frontiersin.orgnih.gov

ECH2 (enoyl-CoA hydratase 2). nih.gov

PED1 (3-ketoacyl CoA thiolase): A generalist enzyme that may also participate in the process. nih.gov

ACX enzymes (Acyl-CoA oxidases): Generalist enzymes that can also act in the conversion pathway. nih.gov

The conjugation of IBA to amino acids is also an enzyme-mediated process. In Arabidopsis, the GH3-15 acyl acid amido synthetase has been identified as the enzyme that specifically conjugates IBA to aspartate to form IBAsp. frontiersin.orgnih.gov The precise roles of other enzymes in forming different IBA conjugates, especially the high molecular weight forms, are still under investigation. Furthermore, while the conversion of IAA to IBA is known to occur, the specific enzyme responsible, referred to as IBA synthase, has been characterized in maize but the gene has not yet been definitively identified. oup.com

Table 3: Enzymes Involved in Indole-3-Butyric Acid Metabolism

| Enzyme/Enzyme Family | Function | Cellular Location |

| IBR1, IBR3, IBR10, ECH2, PED1, ACX | Conversion of IBA to IAA (β-oxidation) | Peroxisome |

| GH3-15 (acyl acid amido synthetase) | Conjugation of IBA to aspartate (forms IBAsp) | Cytoplasm (presumed) |

| IBA Synthase | Conversion of IAA to IBA | Microsomal membranes |

Advanced Analytical Methodologies for 4 1h Indol 3 Yl Butanoic Acid Research

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental for the separation, identification, and quantification of 4-(1H-indol-3-yl)butanoic acid (IBA) and its metabolites from plant tissues and culture media. oup.com Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are widely employed.

Thin Layer Chromatography (TLC): TLC is a cost-effective and rapid method often used for the initial screening and qualitative analysis of IBA. sigmaaldrich.com It can effectively separate IBA from other indolic compounds, and its presence can be confirmed by comparing its retention factor (Rf) value with that of a known standard. While primarily qualitative, densitometric scanning of TLC plates can provide semi-quantitative data.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the quantitative analysis of IBA and its metabolites. u-szeged.hu Reversed-phase HPLC using a C18 column is a common approach for separating these compounds. tsijournals.com Detection is typically achieved using UV or fluorescence detectors. researchgate.net For instance, a method was developed for the simultaneous determination of IBA and α-naphthaleneacetic acid (α-NAA) using a reversed-phase C18 column with a mobile phase of methanol/1% formic acid in water, achieving complete separation in under 10 minutes. tsijournals.com HPLC can also be used to track the uptake and metabolism of exogenously applied IBA in plant cuttings. u-szeged.hu Furthermore, HPLC analysis has been instrumental in identifying IBA-glucose conjugates in transgenic plants. researchgate.net

Below is a table summarizing typical HPLC conditions used for the analysis of 4-(1H-indol-3-yl)butanoic acid.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Reversed-phase C18 (150 x 4.6 mm, 5 µm) tsijournals.com | Newcrom R1 sielc.com | Sunfire C18 researchgate.net |

| Mobile Phase | Methanol/1% formic acid in water (65:35 v/v) tsijournals.com | Acetonitrile, water, and phosphoric acid sielc.com | Specific gradient not detailed researchgate.net |

| Flow Rate | 0.7 mL min-1 tsijournals.com | Not specified | Not specified |

| Detection | UV tsijournals.com | UV or MS (with formic acid instead of phosphoric acid) sielc.com | Mass Spectrometry (MS/MS system) researchgate.net |

| Retention Time | 5.82 min tsijournals.com | Varies | Varies |

This table is generated based on data from multiple sources to provide illustrative examples of HPLC parameters.

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a highly sensitive and specific technique for the quantitative analysis of IBA. nih.gov This method requires derivatization of the non-volatile IBA into a more volatile form, often through methylation. kstudy.com Isotope dilution analysis using a labeled internal standard, such as [13C]-indole-3-butyric acid, allows for precise quantification by correcting for sample loss during extraction and analysis. nih.gov GC-MS has been successfully used to identify and quantify endogenous IBA in various plant tissues, including leaves and roots of maize. nih.govnih.gov It has also been employed to confirm the presence of IBA in bacterial culture medium. oup.com

Spectrometric Methods for Metabolite Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for identifying metabolites of 4-(1H-indol-3-yl)butanoic acid and elucidating their chemical structures. nih.govnih.govumn.edu When coupled with a chromatographic separation technique like LC or GC, it provides both retention time and mass-to-charge ratio (m/z) information, which is highly effective for compound identification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful. doe.gov In this technique, the parent ion of a potential metabolite is selected and fragmented, generating a characteristic fragmentation pattern or "fingerprint." This experimental MS/MS spectrum can be compared to spectra from known standards or to in silico predicted fragmentation patterns from structural databases to identify the metabolite. nih.govresearchgate.net This approach has been used to identify various IBA conjugates, such as IBA-glucose esters. figshare.comresearchgate.net The combination of accurate mass measurement from high-resolution MS and the fragmentation data from MS/MS allows for the confident identification of previously uncatalogued metabolites in complex biological extracts. nih.govdoe.gov

Advanced cheminformatics approaches are being developed that combine MS/MS data with other analytical information, such as NMR data, to further enhance the accuracy of structural elucidation for unknown metabolites in untargeted metabolomics studies. nih.govnih.govumn.edu

In Vivo and In Vitro Tracing Techniques for Biosynthetic Pathway Elucidation

Understanding the biosynthetic origins of 4-(1H-indol-3-yl)butanoic acid requires sophisticated tracing techniques. These methods utilize isotopically labeled precursors to follow their conversion into IBA within living organisms (in vivo) or in isolated enzyme systems (in vitro).

In vivo studies have been critical in demonstrating that IBA can be synthesized from indole-3-acetic acid (IAA) in some plants. nih.govnih.gov For example, by feeding seedlings of maize (Zea mays L.) with labeled IAA, such as [14C]IAA or [13C6]IAA, researchers were able to detect and identify labeled IBA as a metabolic product using techniques like TLC, HPLC, and GC-MS. nih.govnih.gov These studies have shown that different parts of the plant, such as leaves and roots, can have varying capacities for this conversion. nih.gov While the complete biosynthetic pathway of IBA is not fully understood, evidence suggests it may be converted from IAA through a process similar to the β-oxidation of fatty acids, positioning IBA as a potential storage form of IAA. wikipedia.orgnih.gov

In vitro enzyme assays are used to identify and characterize the specific enzymes involved in the IBA biosynthetic pathway. By incubating purified enzymes with potential substrates (e.g., IAA) and necessary cofactors, researchers can measure the formation of IBA and determine the enzyme's kinetic properties. These assays provide direct evidence of a specific biochemical step in the pathway.

Bioassays for Functional Activity Assessment in Plant and Cell Culture Systems

Bioassays are essential for determining the biological function and activity of 4-(1H-indol-3-yl)butanoic acid. clu-in.orgnih.gov These assays use living biological systems, such as whole plants, plant tissues, or cell cultures, to measure a physiological or developmental response to the compound. clu-in.org

Plant-Based Bioassays: A primary bioassay for IBA involves assessing its ability to promote adventitious root formation, a key function of auxins. medchemexpress.comcaissonlabs.com In these assays, cuttings or explants from various plant species are treated with IBA, and the number and length of the roots formed are quantified over time. researchgate.net Studies have shown that IBA is often more effective than IAA at inducing rooting in many species. wikipedia.orgnih.gov Other plant responses used in bioassays include the measurement of root elongation, leaf epinasty (downward bending), and stem bending. frontiersin.org

Cell Culture Bioassays: Plant cell culture systems offer a controlled environment for studying the effects of IBA at the cellular level. medchemexpress.com Thin cell layers (TCLs), which are small sections of plant tissue, can be cultured on a defined medium. nih.gov The addition of IBA to the culture medium can be used to study its role in initiating cell division, differentiation, and organogenesis, such as the formation of roots. wikipedia.orgclinisciences.com For example, in Arabidopsis thaliana TCLs, IBA has been shown to be highly effective at inducing adventitious roots. nih.gov These systems are also valuable for investigating the interaction of IBA with other plant hormones, like cytokinins, in controlling cell fate. wikipedia.orgclinisciences.com

The table below provides examples of bioassays used to assess the functional activity of 4-(1H-indol-3-yl)butanoic acid.

| Bioassay Type | System | Measured Response | Research Finding |

| Adventitious Rooting | Azalea microshoots researchgate.net | Rooting percentage, root number, root length | IBA was effective in increasing all rooting parameters. researchgate.net |

| Adventitious Rooting | Arabidopsis thaliana thin cell layers (TCLs) nih.gov | Number of adventitious roots | IBA was shown to be a potent inducer of adventitious roots, partly through its conversion to IAA. nih.gov |

| Callus Formation | General plant tissue culture wikipedia.orgclinisciences.com | Formation of undifferentiated cell mass (callus) | IBA, in combination with a cytokinin, is used to induce callus formation as a step in micropropagation. wikipedia.orgclinisciences.com |

| Root Elongation | Arabidopsis seedlings frontiersin.org | Inhibition of primary root elongation | Exogenous IBA application can inhibit root elongation, a classic auxin response. frontiersin.org |

Future Directions and Emerging Research Avenues for Sodium 4 1h Indol 3 Yl Butanoic Acid

Development of Next-Generation 4-(1H-Indol-3-yl)butanoic Acid Derivatives for Specific Applications

A significant area of emerging research is the structural modification of the 4-(1H-indol-3-yl)butanoic acid scaffold to create next-generation derivatives with enhanced potency and specificity for new applications, particularly in oncology. nih.govnih.gov Recent studies have successfully synthesized derivatives that function as potent histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy. nih.govnih.gov

In one such study, structural modifications were performed on an indole-3-butyric acid derivative, leading to the synthesis of a new compound, I13, which demonstrated high HDAC inhibitory and antiproliferative activities. nih.govnih.gov This molecule showed potent inhibition against specific HDAC isoforms and greater antiproliferative effects in several cancer cell lines compared to the established HDAC inhibitor SAHA (Vorinostat). nih.govnih.gov

Table 1: In Vitro Inhibitory Activity of Derivative I13 Against HDAC Isoforms

| Compound | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) |

|---|---|---|---|

| I13 | 13.9 | 12.1 | 7.71 |

Data sourced from studies on novel HDAC inhibitors derived from indole-3-butyric acid. nih.govnih.gov

The success of these derivatives in preclinical models underscores the potential of the 4-(1H-indol-3-yl)butanoic acid backbone as a lead structure for designing targeted therapeutics. Future work will likely focus on further optimizing these derivatives to improve their efficacy and pharmacokinetic profiles for potential clinical development. nih.gov

Investigation of Novel Biological Roles and Target Interactions

While the role of 4-(1H-indol-3-yl)butanoic acid as a plant growth regulator is well-documented, research is beginning to uncover more nuanced and novel biological activities. caissonlabs.comclinisciences.com It is known to be a precursor to indole-3-acetic acid (IAA), the most common natural auxin, and its conversion is crucial for many of its effects in plants. nih.govnih.gov

Recent investigations have delved deeper into its specific mechanisms. For instance, studies have shown that 4-(1H-indol-3-yl)butanoic acid induces lateral root formation through a process involving its conversion to IAA within peroxisomes, which in turn leads to the production of peroxisomal nitric oxide (NO). nih.gov This finding identifies peroxisomal NO as a key signaling molecule in auxin-induced root development, revealing a more complex interaction than previously understood. nih.gov

Beyond its role in botany, the discovery that naturally occurring auxins, including indole-3-butyric acid, can exhibit inhibitory activities against human tumor cell lines has opened a new field of investigation. taylorandfrancis.com The development of its derivatives as HDAC inhibitors further confirms that this compound's biological interactions are not limited to plant systems. nih.govnih.gov Future research is expected to focus on identifying and characterizing the specific molecular targets of these compounds in mammalian cells to better understand their anticancer potential.

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) in Understanding Biological Responses

To gain a comprehensive, system-level understanding of the biological responses to sodium 4-(1H-indol-3-yl)butanoic acid and its derivatives, the integration of omics technologies is a critical future direction. frontiersin.orgnih.gov These high-throughput approaches can systematically interrogate the complex molecular changes occurring within an organism or cell. nih.gov

Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can identify which genes are activated or suppressed in response to the compound. This can reveal the genetic pathways involved in its effects, such as root formation in plants or apoptosis in cancer cells. frontiersin.orgmdpi.com

Proteomics: This technology assesses the entire protein complement (the proteome) of a cell or tissue. nih.gov It can be used to identify the protein targets of 4-(1H-indol-3-yl)butanoic acid derivatives and understand how they alter protein expression and post-translational modifications, providing direct insight into their mechanism of action. mdpi.com

Metabolomics: By studying the complete set of small-molecule metabolites (the metabolome), scientists can capture a functional readout of cellular activity. mdpi.com This can elucidate the metabolic pathways affected by the compound, such as the conversion of IBA to IAA in plants or altered energy metabolism in cancer cells. frontiersin.org

The integration of these omics platforms provides a powerful toolkit for building a holistic view of the compound's biological impact, facilitating the discovery of new functions, biomarkers of exposure, and mechanisms of action. frontiersin.orgnih.gov

Table 2: Application of Omics Technologies in 4-(1H-Indol-3-yl)butanoic Acid Research

| Omics Technology | Key Focus | Potential Insights |

|---|---|---|

| Transcriptomics | Gene expression (RNA) | Identification of regulated genes and pathways in response to the compound. |

| Proteomics | Protein expression and modification | Discovery of direct protein targets and downstream signaling effects. |

| Metabolomics | Metabolite profiles | Understanding of altered metabolic networks and cellular states. |

Potential Applications in Agricultural Biotechnology and Preclinical Drug Discovery

The expanding knowledge base of 4-(1H-indol-3-yl)butanoic acid is paving the way for innovative applications in both agricultural biotechnology and preclinical drug discovery.

In preclinical drug discovery, the focus is on the novel derivatives of 4-(1H-indol-3-yl)butanoic acid. The success in developing potent HDAC inhibitors from this scaffold has established it as a viable lead compound for anticancer drug design. nih.govtaylorandfrancis.com One such derivative, I13, was found to inhibit tumor growth in a xenograft model, highlighting its therapeutic potential. nih.gov Future research will likely explore the synthesis of new derivatives targeting other enzymes or receptors implicated in various diseases, expanding its therapeutic applicability beyond oncology.

Q & A

Q. What are the standard methods for synthesizing and purifying sodium 4-(1H-indol-3-yl)butanoic acid from its acidic form?

The sodium salt is typically prepared by neutralizing 4-(1H-indol-3-yl)butanoic acid (IBA) with sodium hydroxide. Post-neutralization, the solution is lyophilized to isolate the sodium salt. Purification often involves recrystallization or column chromatography (e.g., using ethyl acetate/hexane mixtures) to remove unreacted starting materials or byproducts . The conversion to the sodium salt improves aqueous solubility, critical for biological assays, as IBA itself is poorly water-soluble .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm structural integrity, as seen in the ¹H- and ¹³C-NMR signals for the indole ring (δ ~6.99–7.60 ppm) and butanoic acid chain (δ ~2.05–2.83 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 207.1207 for deuterated analogs) .

- LC-MS/GC-MS : Used for purity assessment and detecting trace impurities in complex mixtures .

Q. How can researchers enhance the aqueous solubility of 4-(1H-indol-3-yl)butanoic acid for experimental use?

Converting IBA to its sodium salt is the primary method. Sodium salts of carboxylic acids exhibit higher water solubility due to ionic dissociation. For formulations requiring buffered solutions, sodium acetate or sodium 1-octanesulfonate (as in HPLC mobile phases) can stabilize the compound .

Advanced Research Questions

Q. What challenges arise during the synthesis of deuterated analogs of this compound, and how are they addressed?

Isotopic labeling (e.g., deuteration at the β-position) involves reacting IBA with deuterated triflic acid (TfOD) in D₂O. Challenges include achieving high isotopic purity and minimizing side reactions. NMR analysis is critical to confirm deuterium incorporation (e.g., reduced proton signals at δ 7.19 and 6.99 ppm) . Incomplete deuteration may require iterative purification or optimized reaction times .

Q. How can researchers optimize hydrolysis reactions to synthesize derivatives of this compound while minimizing side products?

Hydrolysis of ester intermediates (e.g., t-butyl or ethyl esters) often faces issues like low yields or tar formation. Catalytic hydrochloric acid in methanol improves selectivity for piperazine derivatives, but scaling up may reduce yields (e.g., 50% on multi-gram scale). Alternative routes, such as tosylation of alcohol intermediates followed by alkylation, provide higher consistency (69% yield for ethyl esters) .

Q. What strategies are effective for analyzing this compound in biological matrices?

- LC-MS with ion-pairing agents : Sodium 1-octanesulfonate in the mobile phase enhances retention and separation .

- Derivatization : Esterification with benzoyl or methoxybenzoyl groups improves volatility for GC-MS detection .

- Isotope dilution : Deuterated internal standards (e.g., 4-d analogs) correct for matrix effects in quantitative assays .

Q. How do structural modifications of this compound impact its pharmacological activity?

Alkylation or arylation of the piperazine moiety (e.g., in Eph receptor antagonists) enhances target affinity. For example, introducing bulky groups like lithocholic acid improves cell permeability and receptor binding . However, arylation with pyridine halides often fails due to poor reactivity, necessitating transition-metal catalysis .

Methodological Considerations for Data Interpretation

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data may arise from isotopic impurities (e.g., residual protiated species in deuterated compounds) or conformational isomers. Cross-validation with HRMS and independent synthesis batches is recommended. For example, minor peaks in ¹H-NMR (e.g., δ 7.19 and 6.99 ppm at <12% intensity) indicate incomplete deuteration .

Q. What experimental designs mitigate side reactions during large-scale synthesis of this compound derivatives?

- Temperature control : Lower temperatures (−8°C) reduce esterification side reactions .

- Catalyst optimization : Aluminum chloride increases reduction yields (e.g., 67% for lithium aluminum hydride reactions) .

- Protecting groups : t-Boc protection of piperazine intermediates improves hydrolysis selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.